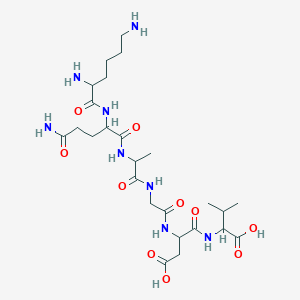

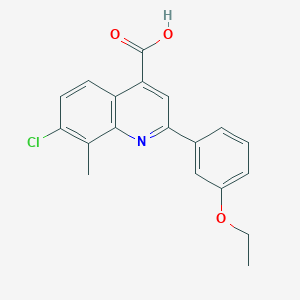

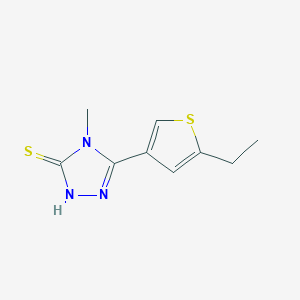

![molecular formula C14H23NO4 B1335435 1-[(叔丁氧羰基)]-八氢-1H-吲哚-2-羧酸 CAS No. 143978-66-9](/img/structure/B1335435.png)

1-[(叔丁氧羰基)]-八氢-1H-吲哚-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid is a derivative of indole carboxylic acid, which is a structural motif present in many biologically active natural products. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis due to its stability and ease of removal under mild acidic conditions .

Synthesis Analysis

The synthesis of tert-alkyl amino hydroxy carboxylic esters, which are structurally related to the compound , can be achieved through an oxazolone-mediated ene-type reaction with enol ethers, followed by reduction . Additionally, the synthesis of similar bicyclic structures, such as (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, has been reported to be stereoselective and scalable, with a key step being the cyclopropanation that can be controlled by the functional group at C-α .

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, has been determined using methods like NMR, IR, MS, and X-ray diffraction. These studies are crucial for understanding the conformation and electronic properties of the molecules . Conformational analysis of similar compounds, such as (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, has been performed using molecular mechanics and the overlapping spheres method, revealing multiple low-energy conformations influenced by hydrogen bonding .

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known for its role in protecting amines during peptide synthesis. The Boc group can be introduced through reactions with reagents like tert-butyl trichloroacetimidate and can be removed under acidic conditions without affecting other sensitive functional groups . The reactivity of the Boc group and its derivatives in various chemical reactions is well-documented and is an essential aspect of synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected compounds are influenced by the presence of the bulky tert-butyl group, which can impart solubility in organic solvents and stability towards bases and nucleophiles. The crystal and molecular structure analyses of related compounds provide insights into their density, crystal packing, and hydrogen bonding patterns, which are important for understanding their behavior in different environments .

科学研究应用

药物合成中的乙酰丙酸乙酰丙酸 (LEV),在结构和功能上与 1-[(叔丁氧羰基)]-八氢-1H-吲哚-2-羧酸密切相关,由于其羰基和羧基,被认为是药物合成中的关键构建模块。它在药物合成中提供了灵活性和多样性,并且具有成本效益。LEV 衍生物被用于合成一系列化学物质,并在癌症治疗、医疗材料和其他医学领域得到应用。该酸可以直接合成药物或合成相关衍生物,作为原料。它可以修饰化学试剂或作为连接子形成药物中间体。此外,其酰化和酯化能力简化了药物合成并降低了成本 (Zhang et al., 2021).

吲哚合成1-[(叔丁氧羰基)]-八氢-1H-吲哚-2-羧酸作为吲哚衍生物,为吲哚合成领域做出了贡献。从麦角酸到长春花碱的吲哚生物碱对于激发有机合成化学家至关重要。吲哚合成分类框架有助于理解和组织吲哚构建的各种方法。它有助于识别每种策略的历史和当前技术水平,从而提高该领域的效率和创新 (Taber & Tirunahari, 2011).

羧酸对生物催化剂的抑制1-[(叔丁氧羰基)]-八氢-1H-吲哚-2-羧酸作为羧酸衍生物,与羧酸对生物催化剂的抑制研究有关。这些酸是有吸引力的生物可再生化学品和各种工业化学品的原料。然而,它们在浓度低于所需产量和滴定度时会对微生物产生抑制作用。了解羧酸对大肠杆菌和酿酒酵母等微生物的影响对于确定提高稳健性的代谢工程策略至关重要 (Jarboe, Royce, & Liu, 2013).

环境应用1-[(叔丁氧羰基)]-八氢-1H-吲哚-2-羧酸,具有羧酸成分,与乙基叔丁基醚 (ETBE) 等羧酸衍生物的生物降解和环境归宿有关。能够在需氧条件下或通过与烷烃共同代谢降解 ETBE 的微生物存在于土壤和地下水中。了解 ETBE 降解途径和 ETBE 降解微生物的特性对于修复 ETBE 污染地下水的生物强化和生物刺激策略至关重要 (Thornton et al., 2020).

安全和危害

The compound is associated with certain hazards, including causing skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJYGQHOQQDGQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405724 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid | |

CAS RN |

143978-66-9, 109523-13-9 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((2S,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indol-2-carbonic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

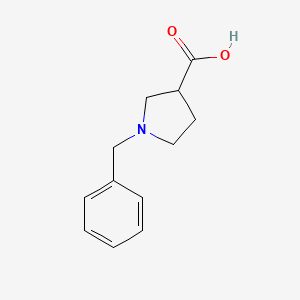

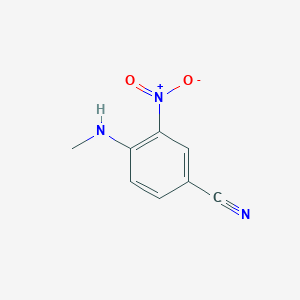

![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)

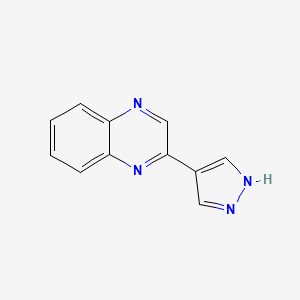

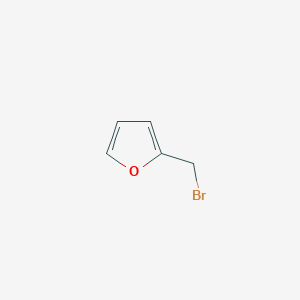

![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)

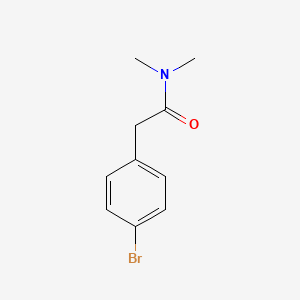

![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)